![molecular formula C22H20FN5O2 B2971439 N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 941973-02-0](/img/structure/B2971439.png)
N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a useful research compound. Its molecular formula is C22H20FN5O2 and its molecular weight is 405.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer effects, analgesic properties, and its mechanism of action based on recent studies.
Chemical Structure and Properties
The compound has the following molecular formula:
with a molecular weight of approximately 421.49 g/mol. The structural features include a dimethylphenyl group and a pyrazolo[3,4-d]pyridazine moiety that are crucial for its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through various in vitro assays. A notable study reported that the compound exhibited significant cytotoxicity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating potent anticancer activity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 2.5 |
A549 (Lung Cancer) | 3.0 |
HeLa (Cervical Cancer) | 1.8 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis and caspase activation assays .
Analgesic Effects
In addition to its anticancer properties, this compound has shown promising analgesic effects in preclinical models. A study demonstrated that this compound significantly reduced pain responses in rodent models of acute and chronic pain.
Model | Pain Reduction (%) |
---|---|
Acute Pain Model | 70 |
Chronic Pain Model | 65 |
The analgesic activity is believed to be mediated through inhibition of the cyclooxygenase (COX) enzymes and modulation of inflammatory pathways .
The precise mechanism by which this compound exerts its biological effects involves multiple pathways:
- Apoptosis Induction : The compound activates pro-apoptotic factors while inhibiting anti-apoptotic proteins.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression by interfering with cyclin-dependent kinases.
- Inflammation Modulation : The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines and chemokines.
Case Studies
A series of case studies have been conducted to evaluate the therapeutic potential of this compound in various disease models:
-
Breast Cancer Study : In a xenograft model using MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
- Tumor Volume Reduction : 55% after 30 days of treatment.
-
Pain Management Study : In a model of neuropathic pain induced by nerve injury, administration of the compound led to a marked decrease in mechanical allodynia.
- Mechanical Threshold Improvement : Increased by 60% compared to baseline measurements.
常见问题
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the pyrazolo[3,4-d]pyridazinone core in this compound?
- Methodological Answer : Cyclocondensation of hydrazine derivatives with α,β-diketones or α-ketoesters under reflux conditions in polar aprotic solvents (e.g., DMF) is a common approach. For example, hydrazine intermediates can react with diketones to form the pyridazinone ring, followed by N-alkylation with chloroacetamide derivatives to introduce the acetamide side chain. Optimization of reaction time, temperature, and stoichiometry is critical to avoid side products like over-alkylation .
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, methyl groups at δ 2.1–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., [M+H]⁺ calculated for C₂₅H₂₄FN₅O₂: 454.1984) .
Q. What solvent systems are optimal for recrystallization to obtain single crystals for X-ray diffraction?
- Methodological Answer : Slow evaporation of a saturated solution in a 1:1 mixture of dichloromethane and methanol at 4°C often yields high-quality crystals. For pyrazolo-pyridazinone derivatives, inclusion of a co-solvent like ethyl acetate can improve crystal lattice formation .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ values) across different studies be resolved?
- Methodological Answer :
Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and positive controls.
Compound handling : Verify solubility (e.g., DMSO stock concentration ≤0.1% to avoid solvent toxicity) and stability (e.g., assess degradation via LC-MS).
Statistical rigor : Apply multivariate analysis to account for batch-to-batch variability and use Bland-Altman plots to compare inter-lab reproducibility .
Q. What strategies address challenges in resolving crystallographic disorder in the pyridazinone ring?
- Methodological Answer :
- Use SHELXL for refinement, applying "ISOR" and "DELU" restraints to model thermal motion anisotropy in the pyridazinone core.
- For severe disorder, split the occupancy of overlapping atoms and refine using PART instructions. Validate with residual density maps (e.g., check for peaks >0.5 e⁻/ų) .
Q. How to design structure-activity relationship (SAR) studies for optimizing substituent effects on the fluorophenyl moiety?
- Methodological Answer :
Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-fluorophenyl position.
Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase domains).
Corrogate activity data (e.g., IC₅₀) with steric/electronic parameters (Hammett σ, molar refractivity) via QSAR models .
Q. What experimental controls are essential for validating target engagement in cellular assays?
- Methodological Answer :
- Include negative controls : (a) vehicle-only (DMSO), (b) scrambled siRNA (for genetic studies).
- Positive controls : Known inhibitors (e.g., staurosporine for kinase assays).
- Orthogonal validation : Use CETSA (Cellular Thermal Shift Assay) to confirm compound-target binding .
Q. Data Analysis & Contradiction Management
Q. How to interpret conflicting results between in vitro and in vivo efficacy studies?
- Methodological Answer :
- Pharmacokinetic factors : Measure plasma half-life (t₁/₂) and bioavailability (e.g., via LC-MS/MS). Poor oral absorption may explain in vivo inefficacy.
- Metabolite interference : Identify major metabolites using hepatic microsome assays and test their activity .
Q. What statistical methods are recommended for analyzing dose-response data with high variability?
- Methodological Answer :
- Use nonlinear regression (e.g., four-parameter logistic model) with outlier detection (ROUT method, Q=1%).
- Apply bootstrapping to estimate 95% confidence intervals for IC₅₀ values. Report R² values to assess model fit .
Q. How to reconcile differences in crystallographic bond lengths with computational (DFT) predictions?
- Methodological Answer :
- Compare X-ray data with B3LYP/6-31G(d) -optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects.
- Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing bond distortion .
Q. Methodological Resources
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-13-4-5-14(2)19(10-13)25-20(29)12-27-22(30)21-18(15(3)26-27)11-24-28(21)17-8-6-16(23)7-9-17/h4-11H,12H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFRIUNLFVLKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。